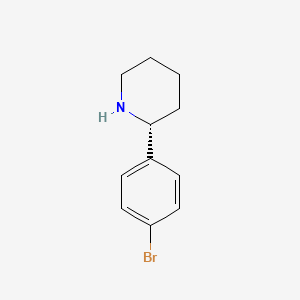

(2R)-2-(4-bromophenyl)piperidine

Description

Significance of the Piperidine (B6355638) Core in Nitrogen Heterocycle Chemistry

The piperidine ring is a prevalent structural unit found in a wide array of natural products and synthetic pharmaceuticals. nih.govacs.org Its non-aromatic, conformationally flexible nature allows it to present substituents in well-defined spatial orientations, a critical factor for molecular recognition at biological targets. mdpi.com This inherent structural versatility has made the piperidine core a privileged scaffold in drug discovery, contributing to the development of treatments for a range of conditions, including neurological and psychiatric disorders. mdpi.comwikipedia.org Over 75% of drugs approved by the FDA contain heterocyclic moieties with nitrogen. mdpi.com

Importance of Chiral 2-Substituted Piperidines as Molecular Scaffolds

The introduction of a substituent at the 2-position of the piperidine ring creates a chiral center, leading to the existence of enantiomers. Chirality is a fundamental aspect of molecular biology, as biological systems, such as enzymes and receptors, are themselves chiral. researchgate.net Consequently, the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. researchgate.net Chiral 2-substituted piperidines are therefore highly valuable building blocks in the synthesis of enantiomerically pure drugs, allowing for the development of therapies with improved efficacy and reduced side effects. thieme-connect.comacs.org The ability to control the stereochemistry at the C2 position is a key area of interest in organic synthesis. acs.org

Contextual Relevance of (2R)-2-(4-Bromophenyl)piperidine in Chiral Piperidine Research

This compound is a specific chiral 2-arylpiperidine that serves as a valuable intermediate and research tool in the exploration of this chemical class. The "2R" designation specifies the absolute configuration at the chiral center, while the "4-bromophenyl" group offers several advantages. The bromine atom can be readily transformed into a variety of other functional groups through well-established chemical reactions, such as cross-coupling reactions. This functional handle allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

The synthesis of chiral 2-arylpiperidines, including the this compound scaffold, is an active area of research. rsc.org Methods such as kinetic resolution using chiral bases like n-BuLi/sparteine (B1682161) have been successfully employed to obtain highly enantioenriched piperidines. acs.orgrsc.org These synthetic advancements are crucial for accessing specific enantiomers for biological evaluation.

Below is a table summarizing the key properties of 2-(4-bromophenyl)piperidine (B1275789):

| Property | Value |

| CAS Number | 383128-14-1 |

| Molecular Formula | C11H14BrN |

| Molecular Weight | 240.14 g/mol |

| Boiling Point | 305.1°C at 760 mmHg |

| Density | 1.3 g/cm³ |

| Flash Point | 138.3°C |

| Refractive Index | 1.553 |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Complexity | 152 |

| Data sourced from PubChem CID 4335821 and Echemi. nih.govechemi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-bromophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEZGFYJGORZRD-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations and Control in 2r 2 4 Bromophenyl Piperidine Synthesis

Mechanisms of Enantioselective Control

The synthesis of a single enantiomer of a chiral compound, such as (2R)-2-(4-bromophenyl)piperidine, from achiral or racemic starting materials necessitates the use of enantioselective methodologies. These methods rely on the introduction of a chiral influence that directs the reaction towards the formation of one enantiomer over the other.

Influence of Chiral Ligand and Catalyst Design

The cornerstone of enantioselective catalysis lies in the design and application of chiral ligands and catalysts. researchgate.netmdpi.com These chiral entities interact with the reacting molecules to create a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer while raising it for the other. The choice of the chiral ligand or catalyst is paramount and can dramatically influence both the chemical yield and the optical purity of the product. researchgate.net

In the context of synthesizing chiral piperidines, a variety of catalytic systems have been explored. For instance, rhodium-catalyzed C-H insertion reactions have been employed for the functionalization of the piperidine (B6355638) ring. nih.gov The stereoselectivity of these reactions is highly dependent on the structure of the dirhodium catalyst. For example, the use of Rh2(R-TCPTAD)4 as a catalyst for the C-H functionalization of N-Boc-piperidine resulted in moderate to variable stereoselectivity. nih.gov In contrast, employing Rh2(R-TPPTTL)4 as the catalyst for the functionalization of N-brosyl-piperidine led to highly diastereoselective outcomes. nih.gov

Another powerful strategy for the enantioselective synthesis of piperidine derivatives is the [4+2] annulation of imines with allenes, a reaction that has been rendered highly enantioselective through the use of chiral phosphine (B1218219) catalysts. nih.gov The development of new axially chiral biphenyl (B1667301) ligands and catalysts has also expanded the toolbox for asymmetric synthesis, with applications in various reactions including asymmetric additions and cycloadditions. nih.gov The modular nature of many modern chiral ligands allows for rapid screening and optimization to find the best conditions for a specific transformation. utexas.edu

The design of these ligands often incorporates principles like C2 symmetry, as seen in early successful ligands like DIOP, or a lack of symmetry (C1), which can also lead to high levels of enantioselection. utexas.edu The ultimate goal is to create a "privileged ligand" that is effective for a wide range of reactions. utexas.edu The search for such ligands is an ongoing effort in the field of asymmetric catalysis. mdpi.comutexas.edu

Principles of Chirality Transfer in Reaction Pathways

Chirality transfer refers to the process by which the stereochemical information from a chiral source, such as a catalyst or a chiral auxiliary, is translated into the product molecule. researchgate.net In catalytic enantioselective reactions, this transfer occurs during the key bond-forming step within the chiral catalyst-substrate complex. The specific geometry and electronic properties of the catalyst-substrate intermediate dictate the facial selectivity of the attack of one reactant on another, leading to the preferential formation of one enantiomer.

For the synthesis of 2-arylpiperidines, a notable method involves the cyclodehydration of aryl-delta-oxoacids with a chiral auxiliary like (R)-phenylglycinol. nih.govrsc.org This reaction stereoselectively produces chiral non-racemic bicyclic lactams. The chirality of the auxiliary directs the cyclization to create a specific stereocenter in the lactam. This lactam can then be further transformed into either the (R)- or (S)-enantiomer of the 2-arylpiperidine, demonstrating an enantiodivergent synthesis. nih.govrsc.org

In rhodium-catalyzed C-H functionalization reactions for piperidine synthesis, the dirhodium catalyst, bearing chiral carboxylate or carboxamidate ligands, forms a transient metal-carbene intermediate. nih.gov The chiral environment created by the ligands around the rhodium center controls the trajectory of the C-H insertion, thereby determining the stereochemistry of the newly formed stereocenter at the C2 position of the piperidine ring. nih.gov The efficiency of this chirality transfer is a direct consequence of the intricate steric and electronic interactions between the substrate and the chiral catalyst.

Diastereoselective Outcomes in Multi-Stereocenter Systems

When a molecule contains more than one stereocenter, the possibility of forming diastereomers arises. Controlling the relative stereochemistry between these centers is a significant challenge in synthesis.

Factors Influencing Diastereomeric Ratios

The ratio of diastereomers formed in a reaction is influenced by a combination of steric and electronic factors, as well as reaction conditions. In the synthesis of substituted piperidines, the nature of the substituents, the catalyst, and the protecting group on the nitrogen atom can all play a crucial role in determining the diastereomeric ratio (d.r.). nih.gov

For example, in the rhodium-catalyzed C-H functionalization of piperidines, the choice of both the catalyst and the nitrogen protecting group significantly impacts the diastereoselectivity. Reactions catalyzed by Rh2(R-TPPTTL)4 with N-Bs-piperidine were found to be highly diastereoselective, achieving d.r. values of 29->30:1. nih.gov In contrast, when N-Boc-piperidine was used with the Rh2(R-TCPTAD)4 catalyst, the diastereoselectivity was much lower and more variable. nih.gov

In a different approach, a multicomponent aza-Prins strategy for synthesizing piperidine-fused dihydroquinazolinones demonstrated that the reaction proceeds in a diastereoselective manner. researchgate.net The stereochemical outcome is directed by the Z-configuration of an N-acyliminium ion intermediate, which favors a specific nucleophilic attack pathway, leading to a cis-relationship between certain protons in the product. researchgate.net

Methodologies for Controlling Multiple Stereogenic Centers

Achieving control over multiple stereogenic centers often requires a carefully planned synthetic strategy. One effective approach is to use a chiral auxiliary that directs the formation of subsequent stereocenters relative to the first one it establishes. The enantioselective synthesis of cis- and trans-3-ethyl-2-phenylpiperidine from a chiral bicyclic lactam exemplifies this. nih.govrsc.org The initial stereocenter set by the chiral auxiliary influences the stereochemical outcome of the introduction of the ethyl group.

Catalytic asymmetric reactions are also powerful tools for controlling multiple stereocenters. The [4+2] annulation of imines and allenes catalyzed by a chiral phosphine can generate piperidine derivatives with multiple stereocenters in a single step with high enantioselectivity. nih.gov Similarly, kinetic resolution strategies can be employed to separate enantiomers of piperidines that already contain a stereocenter, allowing for the synthesis of enantioenriched 2,4-disubstituted piperidines. whiterose.ac.uk

Advanced Methods for Enantiomeric and Diastereomeric Purity Assessment

The accurate determination of enantiomeric and diastereomeric purity is crucial for the development and characterization of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.

Chiral HPLC is a powerful method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used and can resolve a broad range of chiral compounds. nih.govnih.gov The separation of enantiomers on a CSP can be performed in various modes, including normal phase, reversed phase, and polar organic mode, providing flexibility for different types of analytes. sigmaaldrich.com For compounds with multiple stereocenters, HPLC on a standard achiral stationary phase (like silica (B1680970) gel) can be used to separate diastereomers. mdpi.com

NMR spectroscopy is another indispensable tool for determining both diastereomeric ratios and enantiomeric purity. nih.gov Diastereomers are chemically distinct and will generally exhibit different chemical shifts and/or coupling constants in their NMR spectra, allowing for their direct quantification by integrating the signals corresponding to each diastereomer. researchgate.netresearchgate.netnih.gov

For the determination of enantiomeric purity by NMR, a chiral derivatizing agent (CDA) is often employed. The chiral analyte is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. nih.gov These diastereomers will have distinct NMR spectra, and the enantiomeric ratio of the original analyte can be determined from the integration of the signals of the newly formed diastereomers. nih.gov A variety of CDAs are available, including those based on boronic acids, which can form diastereomeric esters with chiral diols or iminoboronates with chiral primary amines. nih.govnih.gov Advanced NMR techniques, such as band-selective pure shift NMR, can be used to simplify complex spectra and improve the accuracy of diastereomeric ratio determination, even in cases of severe signal overlap. nih.govrsc.org

Interactive Data Table: Comparison of Analytical Techniques for Stereochemical Analysis

| Technique | Analyte Type | Principle of Separation/Differentiation | Information Obtained | Key Advantages |

| Chiral HPLC | Enantiomers | Differential interaction with a chiral stationary phase. nih.gov | Enantiomeric ratio/excess. | Direct separation of enantiomers, high accuracy. |

| Achiral HPLC | Diastereomers | Differential interaction with an achiral stationary phase. mdpi.com | Diastereomeric ratio. | Straightforward separation of diastereomers. |

| NMR Spectroscopy | Diastereomers | Different chemical environments leading to distinct signals. researchgate.netresearchgate.net | Diastereomeric ratio. | Provides structural information, non-destructive. |

| NMR with Chiral Derivatizing Agent | Enantiomers | Conversion to diastereomers with distinct NMR spectra. nih.gov | Enantiomeric ratio/excess. | Versatile, applicable to various functional groups. |

| Pure Shift NMR | Diastereomers | Collapses multiplets to singlets, improving spectral resolution. nih.govrsc.org | Accurate diastereomeric ratio in complex spectra. | Overcomes signal overlap issues. |

Chromatographic Techniques for Chiral Separation

The resolution of racemic 2-(4-bromophenyl)piperidine (B1275789) into its individual enantiomers is most effectively achieved through chiral chromatography. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal techniques employed for this purpose, utilizing Chiral Stationary Phases (CSPs) to induce separation. nih.govchromatographyonline.com

The direct method of chiral separation, where enantiomers are separated on a CSP, is the most common approach. eijppr.com This involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. eijppr.com The differing stability of these complexes leads to different retention times, allowing for their separation. eijppr.com

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a robust and widely used method for enantioseparation. nih.gov Polysaccharide-based CSPs, such as those derived from amylose and cellulose derivatives coated or immobilized on a silica gel support, are particularly effective. eijppr.comresearchgate.net For piperidine derivatives, columns like Chiralpak® and Chiralcel® series, which contain tris(phenylcarbamate) or tris(dimethylphenylcarbamate) derivatives of cellulose or amylose, have demonstrated broad applicability. nih.govvt.edu The separation mechanism relies on a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector. eijppr.com

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and environmental impact. selvita.comjasco-global.com Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC reduces the consumption of toxic organic solvents. chromatographyonline.comselvita.com The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates without compromising separation efficiency, leading to shorter analysis times. chromatographyonline.comjasco-global.com

For the separation of this compound, a screening of various polysaccharide-based CSPs in combination with different organic co-solvents (modifiers) such as methanol (B129727), ethanol (B145695), or acetonitrile (B52724) is a standard approach to identify optimal conditions. jasco-global.comresearchgate.net Additives may also be used to improve peak shape and selectivity. chromatographyonline.com

Below is an interactive data table summarizing typical chromatographic conditions for the chiral separation of aryl-substituted piperidines.

| Parameter | HPLC | SFC |

| Stationary Phase | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® ID (amylose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | CO₂/Methanol (85:15, v/v) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Temperature | 25 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Back Pressure | N/A | 15 MPa |

This table represents typical starting conditions for method development. Actual parameters for this compound would require experimental optimization.

Spectroscopic Characterization for Stereochemical Assignment

Once the enantiomers are separated, spectroscopic methods are crucial for assigning the absolute configuration. While X-ray crystallography provides definitive proof of stereochemistry, obtaining suitable crystals can be challenging. Therefore, chiroptical and NMR spectroscopic techniques are more routinely employed.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. rsc.orgbruker.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comwikipedia.org The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. wikipedia.org

The standard procedure involves measuring the experimental VCD spectrum of the purified enantiomer. Concurrently, the theoretical VCD spectra for both the (R) and (S) enantiomers are calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). wikipedia.orgmdpi.com A direct comparison of the experimental spectrum with the calculated spectra allows for an unambiguous assignment of the absolute configuration. A positive match between the experimental data and the calculated spectrum for the (R)-enantiomer confirms the identity of this compound. This method has become a reliable tool for stereochemical elucidation. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard 1D NMR is generally insufficient to distinguish between enantiomers, advanced NMR techniques, particularly in combination with chiral derivatizing agents or chiral solvating agents, can be used for stereochemical analysis. More powerfully, two-dimensional (2D) NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the relative stereochemistry and conformational preferences of the piperidine ring. ipb.ptlongdom.org

Below is an interactive data table summarizing the application of these spectroscopic techniques.

| Technique | Application | Information Obtained |

| VCD | Determination of Absolute Configuration | Unambiguous assignment of (R) or (S) stereochemistry by comparing experimental and calculated spectra. |

| 2D-NMR (NOESY) | Determination of Relative Stereochemistry & Conformation | Provides data on through-space proton-proton proximities, confirming the spatial arrangement of substituents. |

| VT-NMR | Conformational Dynamics | Investigates the energy barriers of bond rotations and ring inversions. |

Mechanistic Investigations of Reactions Involving 2r 2 4 Bromophenyl Piperidine Precursors and Derivatives

Elucidation of Reaction Pathways

The formation of the 2-arylpiperidine core involves complex multi-step transformations. Mechanistic studies aim to unravel the sequence of elementary steps, identify key intermediates, and understand the factors controlling reaction rates and selectivity.

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of 2-arylpiperidines, enabling the formation of the critical carbon-carbon bond between the piperidine (B6355638) ring and the aryl group. acs.orgresearchgate.net These reactions are characterized by redox cycles involving the metal catalyst, typically nickel or palladium.

Nickel-Catalyzed Redox Cycles: Nickel catalysis is particularly valuable due to the metal's ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), enabling diverse one- and two-electron processes. ucla.eduyoutube.com A common pathway in reductive cross-coupling reactions involves the oxidative addition of an aryl halide to a low-valent nickel species. nih.gov

Ni(0) Oxidative Addition: In a typical Ni(0)/Ni(II) cycle, the active Ni(0) catalyst undergoes oxidative addition with the aryl bromide (e.g., 1-bromo-4-X-benzene) to form an arylnickel(II) intermediate (Ar-Ni(II)-Br). nih.gov This step is often crucial and can be rate-limiting. Subsequent transmetalation with an organometallic piperidine reagent (e.g., a 2-piperidylzinc species) and reductive elimination yields the 2-arylpiperidine product and regenerates the Ni(0) catalyst. acs.org

Ni(I)/Ni(III) Pathways: Increasingly, mechanisms involving odd-electron oxidation states of nickel are being identified. ucla.edunih.gov The oxidative addition of an aryl halide to a Ni(I) complex to generate a Ni(III)-aryl species is a widely proposed key step in many cross-coupling reactions, including Ni/photoredox and cross-electrophile couplings. ucla.eduyoutube.comosti.gov Mechanistic studies have provided direct evidence for the formation of Ni(III) intermediates from well-defined Ni(I) precursors. ucla.edu The reaction of a Ni(I)-bipyridine complex with aryl bromides was shown to proceed via a Ni(I) → Ni(III) oxidative addition. ucla.edu These pathways are significant as the Ni(III) state is more electrophilic and can facilitate challenging reductive eliminations. osti.gov

Reductive Coupling: Reductive cross-coupling allows the direct linkage of two electrophiles, such as a heterocyclic bromide and an aryl bromide, using a stoichiometric reductant (e.g., zinc or manganese metal). researchgate.net This approach avoids the pre-formation of organometallic reagents. In the context of synthesizing 2-(4-bromophenyl)piperidine (B1275789), a precursor like 2-bromopiperidine (B1612867) could be coupled with 1,4-dibromobenzene. The mechanism likely involves the reduction of a Ni(II) precatalyst to Ni(0), which then engages in separate oxidative additions with both electrophiles. The resulting organonickel intermediates can then undergo reductive elimination to form the C-C bond. researchgate.net

Table 1: Key Redox Steps in Nickel-Catalyzed Synthesis of 2-Arylpiperidines

| Mechanistic Step | Initial Ni State | Final Ni State | Description | Reference |

|---|---|---|---|---|

| Oxidative Addition | Ni(0) | Ni(II) | Ni(0) inserts into the Aryl-Bromide bond to form an Ar-Ni(II)-Br complex. | nih.gov |

| Oxidative Addition | Ni(I) | Ni(III) | A Ni(I) complex reacts with an aryl halide to form an Ar-Ni(III) species. | ucla.eduosti.gov |

| Reductive Elimination | Ni(II) | Ni(0) | The aryl and piperidyl groups are expelled from the Ni(II) center, forming the C-C bond and regenerating the catalyst. | acs.org |

| Reductive Elimination | Ni(III) | Ni(I) | The coupled product is eliminated from the Ni(III) center, returning the catalyst to the Ni(I) state. | youtube.com |

The transient species formed during a reaction dictate its course and outcome. In the synthesis of (2R)-2-(4-bromophenyl)piperidine precursors and derivatives, iminium ions and organometallic complexes are pivotal reactive intermediates.

Iminium Ions: Cyclic iminium ions are versatile intermediates for the synthesis and functionalization of piperidines. researchgate.netchemrxiv.org They can be generated in situ from the condensation of amines and carbonyl compounds or prepared as stable, isolable salts. researchgate.netresearchgate.net These electrophilic species are readily attacked by a wide range of nucleophiles at the C2 position. For instance, an N-acyliminium ion precursor can react with an organometallic arylating agent to install the 4-bromophenyl group. usm.edu A powerful strategy involves the use of Zincke imine intermediates, formed from the ring-opening of pyridinium (B92312) salts, which can then cyclize with anilines to form N-arylpyridinium salts, precursors to N-arylpiperidines. acs.orgchemrxiv.orgnih.gov

Organometallic Complexes: The formation of the bond between the piperidine C2 carbon and the 4-bromophenyl ring is typically mediated by organometallic intermediates.

Organozinc Reagents: 2-Piperidylzinc species are effective nucleophiles in palladium-catalyzed Negishi couplings. acs.org These are often generated via transmetalation from a more reactive organolithium intermediate, which is formed by the deprotonation of an N-protected piperidine (e.g., N-Boc-piperidine). acs.org The resulting organozinc reagents exhibit good functional group tolerance and stereochemical rigidity. acs.org

Organonickel Complexes: As discussed previously, Ar-Ni(II) and Ar-Ni(III) complexes are key intermediates in nickel-catalyzed cross-coupling reactions. ucla.edunih.gov The structure of the ligand bound to the nickel center (e.g., phosphines, bipyridines) is critical, influencing the stability and reactivity of these intermediates. ucla.edunih.gov For example, mechanistic studies on the oxidative addition of aryl halides to phosphine-ligated Ni(0) have shown that the reaction can proceed through different pathways depending on the electronic properties of the ligand and the aryl halide. nih.gov

Organopalladium Complexes: Similar to nickel, palladium cycles through organometallic intermediates. nih.gov The structure [Ar-Pd-Csp³] is the immediate precursor to the product before reductive elimination in many Suzuki and Negishi couplings. nih.gov

Identifying the slowest step in a catalytic cycle or multi-step synthesis (the rate-determining step, RDS) is essential for reaction optimization.

In transition metal-catalyzed cross-couplings for 2-arylpiperidine synthesis, either oxidative addition or reductive elimination is often the RDS. nih.gov

Oxidative Addition as RDS: The cleavage of the aryl-halide bond can be energetically demanding and thus slow, particularly with less reactive aryl chlorides or bromides. The choice of ligand on the metal center significantly impacts the rate of this step.

Reductive Elimination as RDS: The final bond-forming step, reductive elimination from the [Ar-M-Alkyl] complex, can also be the RDS. The steric and electronic properties of both coupling partners and the ancillary ligands influence its rate. For example, bulky ligands with large bite angles can promote reductive elimination from palladium(II) complexes. nih.gov

Kinetic studies on related Negishi couplings have sometimes shown a long induction period, suggesting that the formation of the active catalytic species can be the rate-limiting process before the main catalytic cycle begins. nih.gov In other cases, kinetic data have revealed that the rate constant for reductive elimination is extremely high, indicating that it is not the rate-determining step in those specific systems. nih.gov For the synthesis of a specific enantiomer like this compound, the rates of competing reaction pathways and the stereoselectivity-determining step are of paramount importance.

Computational Studies for Mechanistic Insights (DFT)

Density Functional Theory (DFT) has become an indispensable tool for investigating complex reaction mechanisms in organic synthesis. researchgate.net It allows for the detailed study of reaction pathways, the characterization of transient structures like transition states, and the calculation of energy barriers, providing insights that are often difficult to obtain experimentally. tandfonline.comresearchgate.net

DFT calculations enable the location and characterization of transition state (TS) structures for each elementary step in a proposed reaction mechanism. The TS represents the highest energy point along the reaction coordinate between reactants and products.

Analyzing Stereoselectivity: In asymmetric syntheses, such as those required for this compound, DFT can be used to compare the energies of diastereomeric transition states that lead to different stereoisomers. For example, in the iridium-catalyzed asymmetric hydrogenation of pyridinium salts to form chiral piperidines, DFT calculations supported an outer-sphere dissociative mechanism and showed that the stereochemical outcome was determined by the initial protonation of an enamine intermediate, rather than the subsequent hydride reduction of the resulting iminium ion. researchgate.net

Mapping Reaction Coordinates: By mapping the entire reaction coordinate, researchers can visualize the energy changes as reactants are converted to products, identifying all intermediates and transition states along the way. This provides a comprehensive picture of the reaction mechanism.

By calculating the relative Gibbs free energies (ΔG) of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed.

Conformational Analysis: DFT is also used to determine the relative energies of different conformations of reactants and intermediates, such as the chair and boat conformations of the piperidine ring. rsc.org In a study on enantioenriched spirocyclic 2-arylpiperidines, DFT calculations revealed that a boat conformation was energetically favored over chair conformations, which have unfavorable steric interactions. rsc.org This conformational preference can significantly influence the reactivity and the approach of reagents, thereby affecting the stereochemical outcome of subsequent transformations.

Table 2: Application of DFT in Mechanistic Studies of Piperidine Synthesis

| DFT Application | Information Gained | Relevance to this compound | Reference |

|---|---|---|---|

| Transition State Energy Calculation | Determination of stereoselectivity-determining step | Understanding the origin of enantioselectivity in asymmetric syntheses. | researchgate.net |

| Conformational Energy Analysis | Relative stability of different piperidine ring conformations (e.g., axial vs. equatorial aryl group). | Predicting the most stable ground-state conformation, which impacts reactivity. | rsc.orgacs.org |

| Reaction Energy Profile | Identification of the rate-determining step and thermodynamically favored pathway. | Guiding reaction optimization by targeting the highest energy barrier. | acs.org |

| NBO Analysis | Study of intramolecular charge transfer and stabilization energies. | Understanding electronic effects within intermediates. | researchgate.net |

Kinetic Studies and Solvent Effects on Reaction Mechanisms

The reactivity and mechanistic pathways of reactions involving this compound and its derivatives are profoundly influenced by the reaction conditions, particularly the choice of solvent and the resulting kinetic behavior. While specific kinetic data for this compound is not extensively documented in publicly available literature, a thorough understanding can be constructed by examining studies on closely related piperidine compounds. The principles governing the reactions of piperidine and other 2-arylpiperidines provide a strong framework for predicting the behavior of this specific compound.

Kinetic investigations are crucial for elucidating reaction mechanisms, determining rate-limiting steps, and optimizing reaction conditions. The solvent plays a critical role in these processes by solvating reactants, transition states, and products, which in turn affects their relative energies and, consequently, the reaction rate.

Detailed Research Findings

Solvent Effects on Nucleophilic Aromatic Substitution:

A seminal area of study involves the nucleophilic aromatic substitution (SNAr) reactions of piperidine with activated aromatic systems. Research on the reaction of piperidine with 1-fluoro-2,4-dinitrobenzene (B121222) in a variety of aprotic solvents demonstrates the significant influence of the solvent on the reaction kinetics and mechanism. rsc.org The second-order rate coefficients for this reaction are sensitive to the nature of the solvent, particularly its ability to act as a hydrogen-bond donor (HBD). rsc.org In non-HBD solvents, the reaction is often base-catalyzed by a second molecule of piperidine, suggesting that the decomposition of the Meisenheimer intermediate is the rate-determining step. rsc.org However, in HBD solvents like chloroform (B151607), the reaction rate is less dependent on the piperidine concentration, indicating that these solvents assist in the departure of the leaving group, making the initial nucleophilic attack the rate-limiting step. rsc.org

Similarly, studies on the reaction of 2,4-dinitrochlorobenzene with piperidine in several aprotic solvents have shown a correlation between the second-order rate coefficients and solvent parameters. rsc.org The rate of reaction is influenced by the solvent's polarity and its ability to stabilize the charged intermediates. rsc.org

Kinetic Data in Different Solvents:

To illustrate the magnitude of solvent effects, the following table presents kinetic data for the reaction of piperidine with 2,4-dinitrochlorobenzene in various aprotic solvents at 25°C. This data, while not specific to this compound, exemplifies the range of reaction rates that can be expected due to solvent changes.

| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |

| Dioxane | 2.21 | 0.045 |

| Ethyl Acetate | 6.02 | 0.235 |

| N,N-Dimethylformamide | 36.71 | 2.67 |

| Nitromethane | 35.87 | 0.537 |

This table is generated based on data from analogous reactions of piperidine and is intended to be representative.

The data clearly indicates that more polar solvents like N,N-dimethylformamide can significantly accelerate the reaction compared to nonpolar solvents like dioxane.

Influence of Protic Solvents and Temperature:

In the synthesis of substituted piperidines, the choice between protic solvents such as methanol (B129727) and ethanol (B145695) can also have a marked effect on reaction kinetics. In a study on the formation of a highly substituted piperidine, it was observed that the reaction rate was faster in ethanol than in methanol, despite ethanol having a lower dielectric constant. ajgreenchem.comajgreenchem.com This suggests that specific solvent-solute interactions, beyond simple polarity, play a crucial role.

The effect of temperature on these reactions typically follows the Arrhenius equation, with reaction rates increasing at higher temperatures. The activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide deeper mechanistic insights. For the formation of a substituted piperidine, the activation energy was found to be significantly lower in ethanol compared to methanol, indicating a lower energy barrier for the reaction in ethanol. ajgreenchem.com

Activation Parameters in Different Protic Solvents:

| Solvent | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| Methanol | 104.2 | 101.6 | - |

| Ethanol | 46.9 | 44.3 | - |

This table is generated based on data from analogous reactions of piperidine and is intended to be representative. ajgreenchem.com

The significantly lower activation energy in ethanol suggests that the transition state is better stabilized in this solvent compared to methanol for this particular reaction. ajgreenchem.com For reactions involving this compound, similar considerations of solvent polarity, hydrogen bonding capability, and specific solvent-solute interactions would be paramount in controlling reaction outcomes and efficiency. The steric hindrance and electronic effects of the 4-bromophenyl group at the 2-position would further modulate the kinetic and thermodynamic parameters of its reactions.

Derivatization and Chemical Transformations of 2r 2 4 Bromophenyl Piperidine Scaffolds

Functional Group Interconversions and Further Elaborations

Functional group interconversion (FGI) is a crucial strategy for modifying a molecule without altering its core carbon skeleton. For derivatives of 2-(4-bromophenyl)piperidine (B1275789), FGI can be employed to introduce new functionalities, thereby altering the molecule's physicochemical properties. While the piperidine (B6355638) nitrogen and the aryl bromide are common sites for modification (discussed in sections 6.4 and 6.5), other positions on the piperidine ring can also be functionalized.

In a study focused on creating diverse piperidine structures, researchers first introduced a methylene (B1212753) group at the 4-position of an N-Boc-2-arylpiperidine. This methylene group served as a versatile handle for further functional group interconversions. For instance, hydroboration-oxidation of the alkene resulted in the corresponding primary alcohol as a single diastereomer. This transformation provides a route to introduce a hydroxyl group, which can be further elaborated, for example, by conversion to an ester.

Table 1: Example of Functional Group Interconversion on a 2-Aryl-4-methylenepiperidine Scaffold

| Starting Material | Reagents and Conditions | Product | Yield | Diastereomeric Ratio (dr) |

|---|

This example highlights how the introduction of a simple functional group handle like an alkene can open up pathways to a variety of other derivatives through well-established functional group interconversion reactions.

Strategies for the Introduction of Quaternary Stereocenters at C2

The creation of quaternary stereocenters is a significant challenge in organic synthesis, yet it is highly valuable as it increases the three-dimensionality of a molecule. Introducing a quaternary stereocenter at the C2 position of a 2-arylpiperidine involves replacing the hydrogen atom at that position with a non-hydrogen substituent. A key strategy to achieve this is through stereoselective deprotonation followed by electrophilic trapping.

Research has shown that N-Boc protected 2-arylpiperidines can be deprotonated at the C2 position using a strong base like n-butyllithium (n-BuLi), often in the presence of a chiral ligand such as (-)-sparteine (B7772259) for kinetic resolution of racemic starting materials. The resulting organolithium intermediate is configurationally stable and can be trapped with various electrophiles to yield 2,2-disubstituted piperidines. This process occurs with retention of stereochemistry at the C2 position. nih.gov

A range of electrophiles can be used in this trapping step, leading to the formation of a C-C, C-Si, or C-Sn bond at the C2 position.

Table 2: Formation of C2-Quaternary Centers from N-Boc-2-aryl-4-methylenepiperidines

| Substrate | Electrophile | Product (2,2-disubstituted) | Yield |

|---|---|---|---|

| N-Boc-2-aryl-4-methylenepiperidine | Methyl chloroformate | N-Boc-2-aryl-2-(methoxycarbonyl)-4-methylenepiperidine | 90% |

| N-Boc-2-aryl-4-methylenepiperidine | Iodomethane | N-Boc-2-aryl-2-methyl-4-methylenepiperidine | 70% |

| N-Boc-2-aryl-4-methylenepiperidine | Allyl bromide | N-Boc-2-aryl-2-allyl-4-methylenepiperidine | 85% |

| N-Boc-2-aryl-4-methylenepiperidine | Me₃SiCl | N-Boc-2-aryl-2-(trimethylsilyl)-4-methylenepiperidine | 88% |

This methodology provides a powerful tool for accessing complex and sterically hindered 2-arylpiperidine derivatives with a quaternary center at the C2 position. nih.gov

Formation of Complex Polycyclic Structures (e.g., quinolizidines, indolizidines)

The 2-arylpiperidine scaffold is a key precursor for the synthesis of more complex nitrogen-containing polycyclic systems like indolizidines and quinolizidines. chemistryviews.org These bicyclic alkaloids are of significant interest due to their presence in natural products and their diverse biological activities. chemistryviews.org The general strategy involves an intramolecular cyclization where the piperidine nitrogen atom acts as a nucleophile to form a new ring.

The synthesis of these structures from a 2-substituted piperidine typically requires the introduction of a suitable electrophilic side chain, often attached to the nitrogen atom after a deprotection/re-functionalization sequence. For example, an N-substituent containing a leaving group at the appropriate distance can undergo an intramolecular nucleophilic substitution reaction to form the second ring.

While direct examples starting from (2R)-2-(4-bromophenyl)piperidine are specific, the general synthetic strategies are well-established for related 2-substituted piperidines. For instance, an N-protected 2-allylpiperidine (B15248492) can be elaborated and then cyclized to form an indolizidine core. Similarly, N-alkylation with a bifunctional reagent followed by intramolecular cyclization is a common route to quinolizidine (B1214090) structures.

One notable strategy involves an intramolecular imino Diels-Alder reaction, where a diene is tethered to the piperidine ring and an acyl imine is generated from the nitrogen, leading to the formation of the fused ring system. psu.edu

Modifications at the Piperidine Nitrogen Atom (N-Derivatization)

The secondary amine of the piperidine ring is a highly versatile functional group for derivatization. N-derivatization is one of the most common modifications applied to the 2-(4-bromophenyl)piperidine scaffold, allowing for the introduction of a wide array of substituents that can modulate the compound's biological activity and properties.

N-Alkylation: This is a fundamental transformation, typically achieved by reacting the piperidine with an alkyl halide in the presence of a base. researchgate.net Common bases include potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). The choice of solvent is often a polar aprotic one, such as dimethylformamide (DMF) or acetonitrile (B52724). To avoid the formation of quaternary ammonium (B1175870) salts, the alkylating agent can be added slowly to a solution where the piperidine is in excess. researchgate.net

N-Arylation: The introduction of an aryl or heteroaryl group at the nitrogen position is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. researchgate.netnih.gov The Buchwald-Hartwig reaction, which uses a palladium catalyst with a suitable phosphine (B1218219) ligand, is particularly effective for coupling aryl bromides or chlorides with amines. researchgate.net Copper-catalyzed N-arylation is also a viable method, especially with aryl iodides and bromides. nih.gov

N-Acylation: Acyl groups can be readily introduced by reacting the piperidine with acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. This reaction leads to the formation of stable amide derivatives.

Table 3: Common N-Derivatization Reactions for Piperidine Scaffolds

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | N-Alkyl piperidine |

| N-Arylation (Buchwald-Hartwig) | Aryl halide (Ar-X), Pd catalyst, Ligand, Base | N-Aryl piperidine |

| N-Acylation | Acyl chloride (RCOCl), Base (e.g., Et₃N) | N-Acyl piperidine (Amide) |

These N-derivatization strategies are fundamental in drug discovery for building libraries of compounds around the core this compound scaffold.

Reactivity of the Aryl Bromine Moiety (e.g., subsequent cross-coupling reactions)

The bromine atom on the phenyl ring of this compound is a key site for synthetic modification, serving as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of analogues.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond, typically resulting in a biaryl structure. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base for the transmetalation step. libretexts.org This is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org The classic Sonogashira coupling uses a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org Copper-free versions of this reaction have also been developed. This method is invaluable for introducing alkyne functionalities, which can serve as precursors for further transformations or as key structural elements themselves.

Buchwald-Hartwig Amination: As mentioned in the context of N-arylation, this reaction can also be used to couple the aryl bromide with an amine, leading to the formation of a C-N bond. wikipedia.org This allows for the synthesis of diarylamine or aryl-alkylamine structures, replacing the bromine atom with a nitrogen-based substituent.

Table 4: Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide Moiety

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester (R-B(OR)₂) | C(aryl)-C | Pd catalyst, Base |

| Sonogashira | Terminal alkyne (R-C≡CH) | C(aryl)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C(aryl)-N | Pd catalyst, Ligand, Base |

| Heck Coupling | Alkene | C(aryl)-C(sp²) | Pd catalyst, Base |

| Stille Coupling | Organostannane (R-SnR'₃) | C(aryl)-C | Pd catalyst |

The versatility of the aryl bromide in these coupling reactions makes the this compound scaffold an exceptionally useful platform for creating complex molecules with precisely controlled architecture.

Applications of 2r 2 4 Bromophenyl Piperidine and Its Derivatives As Chiral Building Blocks and Scaffolds in Advanced Research

Synthetic Utility in Complex Molecule Construction

The rigid, chiral scaffold of (2R)-2-(4-bromophenyl)piperidine makes it an attractive starting point for the synthesis of intricate molecular architectures. The presence of the bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, while the secondary amine of the piperidine (B6355638) ring can be readily functionalized.

Precursors for the Total Synthesis of Natural Products

While specific examples of the total synthesis of natural products commencing from this compound are not extensively documented, the broader class of 2-substituted piperidines is fundamental to the synthesis of numerous alkaloids. For instance, piperidine alkaloids with a substituent at the 2-position are ubiquitous in nature and form the core of many drug molecules. researchgate.net The synthesis of piperidine alkaloids such as (+)-pelletierine and (+)-haloxynine has been achieved from L-pipecolinic acid, highlighting the utility of chiral piperidine precursors in constructing these natural products. researchgate.net The strategic placement of the 4-bromophenyl group in this compound offers a latent point of diversification, which could be exploited in the late-stage functionalization of natural product syntheses.

Table 1: Examples of 2-Substituted Piperidine Alkaloids

| Alkaloid Name | Structural Feature |

| (+)-Pelletierine | 2-(2-Ketoalkyl)-piperidine |

| (+)-Haloxynine | 2-(2-Ketoalkyl)-piperidine |

| (-)-N-Methyl-pelletierine | 2-(2-Ketoalkyl)-piperidine |

| Sedamine | 2-Substituted piperidine |

| Cassine | 2,3,6-Trisubstituted piperidine |

Building Blocks for other Chiral Heterocyclic Systems

The this compound scaffold can be elaborated into more complex chiral heterocyclic systems. The inherent chirality of the molecule can direct the stereochemical outcome of subsequent transformations, making it a valuable chiral pool starting material. For example, heterocyclic enamines derived from piperidines can serve as versatile bis-nucleophiles in reactions with bis-electrophiles to construct fused heterocyclic systems like 1,4-dihydroquinolines. rsc.org Furthermore, catalytic asymmetric methodologies, such as the aza-Prins cyclization, provide a reliable route to construct bridged piperidine structures from readily available starting materials. nih.gov The 2-arylpiperidine unit can be seen as a foundational element upon which more elaborate heterocyclic frameworks can be built.

Research has also demonstrated the synthesis of linear-fused heterocyclic ring systems through carbocyclization cascades, which can include the formation of piperidine rings. mdpi.com These methods allow for the creation of polycyclic scaffolds with potential for further functionalization.

Development of Functionalizable Three-Dimensional Fragments for Chemical Libraries

In the field of fragment-based drug discovery (FBDD), there is a growing emphasis on moving beyond flat, two-dimensional fragments to more three-dimensional (3D) structures that can better explore the complexities of biological target binding sites. rsc.orgnih.govnih.gov The saturated, non-planar nature of the piperidine ring makes it an ideal scaffold for the development of 3D fragments. rsc.orgnih.govnih.gov

This compound is a prime candidate for inclusion in 3D fragment libraries. Its key features include:

A well-defined 3D shape due to the chiral center and the puckered piperidine ring.

The presence of a functionalizable handle (the bromine atom) for fragment elaboration through common synthetic transformations like Suzuki or Buchwald-Hartwig couplings.

The secondary amine, which provides another point for diversification.

The systematic synthesis of libraries of substituted piperidines, such as regio- and diastereoisomers of methyl-substituted pipecolinates, has been reported to explore 3D fragment chemical space. nih.govwhiterose.ac.uk These studies underscore the value of substituted piperidines as building blocks for creating diverse and synthetically accessible 3D fragments for FBDD programs. rsc.orgnih.govnih.govwhiterose.ac.uk

Table 2: Properties of this compound Relevant to Fragment-Based Drug Discovery

| Property | Value/Description |

| Molecular Weight | 240.14 g/mol |

| Chirality | (R)-configuration at C2 |

| 3D Nature | Non-planar piperidine ring with an axial/equatorial phenyl group |

| Functionalization Handles | Bromine atom for cross-coupling; secondary amine for N-alkylation/acylation |

Potential in Catalytic Systems (e.g., as chiral ligands)

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.gov Chiral piperidine derivatives have been employed as effective chiral auxiliaries and ligands in a variety of stereoselective transformations. sigmaaldrich.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction, after which it can be removed. sigmaaldrich.comwikipedia.org

While the direct application of this compound as a chiral ligand is not widely reported, its structure suggests potential in this area. The chiral center adjacent to the nitrogen atom could influence the coordination geometry around a metal center, thereby inducing asymmetry in a catalytic reaction. The 2-arylpiperidine motif is a component of some known chiral ligands. For instance, the kinetic resolution of spirocyclic 2-arylpiperidines has been achieved using sparteine (B1682161) as a chiral ligand, highlighting the importance of chiral environments in reactions involving these scaffolds. rsc.org

The design of chiral ligands often involves the strategic placement of coordinating atoms and bulky groups to create a well-defined chiral pocket around a metal catalyst. nih.gov The 2-(4-bromophenyl)piperidine (B1275789) structure could be modified, for example, by introducing another coordinating group to create a bidentate ligand. The stereoelectronic properties of such a ligand could then be fine-tuned by altering the substituents on the phenyl ring. The development of C2-symmetric and non-symmetric P,N-ligands has been a fruitful area of research in asymmetric catalysis, and the this compound scaffold could serve as a starting point for the design of novel chiral ligands. nih.gov

Q & A

Q. What are the established synthetic routes for (2R)-2-(4-bromophenyl)piperidine, and how can reaction conditions be optimized for higher enantiomeric yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

Friedel-Crafts alkylation or Buchwald-Hartwig amination to introduce the bromophenyl group.

Chiral resolution via chiral chromatography or asymmetric catalysis to isolate the (2R)-enantiomer.

Optimization strategies:

- Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) to enhance stereochemical control .

- Temperature modulation (e.g., -78°C for sensitive intermediates) to minimize racemization .

- Solvent selection (e.g., THF or DCM) to improve reaction kinetics and purity .

| Step | Reagents/Conditions | Yield | Key Considerations |

|---|---|---|---|

| Bromophenyl introduction | Pd(OAc)₂, BINAP, Cs₂CO₃, 80°C | 65-75% | Air-sensitive conditions |

| Chiral resolution | Chiral HPLC (Chiralpak® AD-H column) | >90% ee | Mobile phase: hexane/isopropanol (90:10) |

Q. Which spectroscopic and chromatographic techniques are critical for verifying the structural and enantiomeric purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Distinct peaks for piperidine protons (δ 1.4–2.8 ppm) and aromatic protons (δ 7.2–7.6 ppm). Splitting patterns confirm stereochemistry .

- ¹³C NMR : Piperidine carbons (δ 25–50 ppm) and bromophenyl carbons (δ 120–135 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ at m/z 254.03) .

- Chiral Analysis :

- Polarimetry : Specific optical rotation ([α]₂₀ᴰ) compared to literature values .

- Circular Dichroism (CD) : Characteristic Cotton effects for the (2R)-configuration .

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR | δ 2.5 (m, piperidine H) | |

| HRMS | m/z 254.03 (C₁₁H₁₃BrN⁺) | |

| Chiral HPLC | Retention time: 8.2 min |

Q. What are the primary biological targets of this compound, and how do structural analogs inform its mechanism of action?

- Methodological Answer :

- Dopaminergic Pathways : The bromophenyl group enhances affinity for dopamine D₂ receptors, as seen in fluorophenyl analogs .

- Serotonergic Activity : Structural similarities to SSRI scaffolds suggest potential 5-HT reuptake inhibition, though potency varies with substituents .

- Experimental Validation :

- Radioligand Binding Assays : Competitive binding studies using [³H]spiperone for D₂ receptors .

- Functional cAMP Assays : Measure receptor activation/inhibition in HEK293 cells .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the conformational stability and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations :

- Optimize geometry at the B3LYP/6-311+G(d,p) level to determine lowest-energy conformers .

- Analyze HOMO-LUMO gaps to predict reactivity (e.g., electron-rich bromophenyl moiety) .

- Natural Bond Orbital (NBO) Analysis : Identifies intramolecular hydrogen bonds stabilizing the piperidine ring .

| Parameter | Value | Implications |

|---|---|---|

| HOMO Energy | -6.2 eV | Electrophilic sites at bromophenyl ring |

| LUMO Energy | -1.8 eV | Nucleophilic attack at piperidine N |

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC₅₀ protocols) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Br with Cl or CF₃) to isolate contributing factors .

- Control Experiments : Test enantiomers separately to rule out racemic mixture effects .

Q. How does the introduction of a 4-bromophenyl group impact the pharmacokinetic properties of piperidine derivatives compared to halogenated analogs?

- Methodological Answer :

- Lipophilicity : Bromine increases logP (measured via shake-flask method), enhancing blood-brain barrier permeability vs. fluoro analogs .

- Metabolic Stability :

- Microsomal Assays : Compare hepatic clearance rates (e.g., human liver microsomes + NADPH) .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

| Analog | logP | CYP3A4 Inhibition (%) |

|---|---|---|

| 4-Bromo | 2.8 | 15 |

| 4-Fluoro | 2.1 | 8 |

Q. What experimental and theoretical approaches validate the enantiomeric purity of this compound in complex matrices?

- Methodological Answer :

- Chiral Derivatization : Use Mosher’s acid to form diastereomers for LC-MS analysis .

- Vibrational Spectroscopy : Compare experimental FT-Raman spectra with DFT-simulated spectra to confirm configuration .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry (if single crystals are obtainable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.